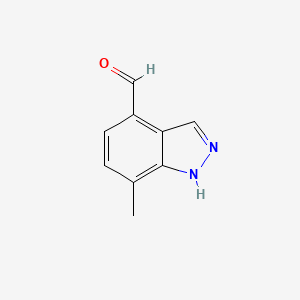

7-Methyl-1H-indazole-4-carbaldehyde

Beschreibung

Contextualization within Indazole Chemistry and Derivatives

Indazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal and organic chemistry. nih.govpnrjournal.com They exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov The diverse chemical properties and the ability to form various derivatives make indazoles a versatile scaffold in chemical synthesis. researchgate.net The synthesis of indazole derivatives is an active area of research, with numerous methods being developed to construct these heterocyclic systems. organic-chemistry.orgresearchgate.netresearchgate.net

Significance of the Indazole Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. researchgate.netnih.govresearchgate.net Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, anti-HIV, and antifungal properties. nih.govresearchgate.netnih.gov Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance in drug discovery. pnrjournal.comresearchgate.netrsc.org The versatility of the indazole ring allows for the synthesis of structurally diverse analogs with a wide range of biological targets. researchgate.net

Overview of Research Trajectories Investigating 7-Methyl-1H-indazole-4-carbaldehyde

Research involving 7-Methyl-1H-indazole-4-carbaldehyde and its close analogs primarily focuses on their utility as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group at the 4-position is a key reactive site, allowing for further chemical modifications. For instance, 1H-indazole-3-carboxaldehydes are crucial intermediates for creating a variety of 3-substituted indazoles through reactions like Knoevenagel and Wittig condensations. nih.govrsc.org Research has shown that derivatives of 7-methyl-1H-indazole, such as 7-methyl-1H-indazole-3-carbaldehyde, can be synthesized from 7-methyl-indole. nih.govrsc.org While direct research on 7-Methyl-1H-indazole-4-carbaldehyde is not as extensively documented as some other isomers, its structural similarity to other researched indazole aldehydes suggests its potential as a valuable synthetic intermediate.

Rationale for Comprehensive Study of this Specific Indazole Derivative

The rationale for a detailed study of 7-Methyl-1H-indazole-4-carbaldehyde stems from the established importance of the indazole scaffold in medicinal chemistry and the synthetic utility of the aldehyde functional group. chemimpex.comresearchgate.netnih.gov The specific substitution pattern of a methyl group at the 7-position and a carbaldehyde at the 4-position can influence the molecule's electronic properties and reactivity, potentially leading to the discovery of novel compounds with unique biological activities. A comprehensive understanding of its properties and reactivity is essential for its effective utilization in the design and synthesis of new pharmaceutical agents and other advanced materials. chemimpex.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 7-Methyl-1H-indazole-4-carbaldehyde and related compounds.

| Property | 7-Methyl-1H-indazole-4-carbaldehyde | 1H-Indazole-4-carbaldehyde | 1-Methyl-1H-indazole-7-carbaldehyde | 7-Methyl-1H-indazole-5-carbaldehyde |

| CAS Number | 1936171-45-7 bldpharm.com | 669050-70-8 americanelements.com | 951030-58-3 sigmaaldrich.com | 635712-40-2 bldpharm.com |

| Molecular Formula | C9H8N2O | C8H6N2O americanelements.com | C9H8N2O uni.lu | C9H8N2O nih.gov |

| Molecular Weight | Not specified | 146.15 g/mol americanelements.com | 160.18 g/mol sigmaaldrich.com | 160.17 g/mol bldpharm.comnih.gov |

| Appearance | Not specified | White crystalline powder americanelements.com | Solid sigmaaldrich.com | Not specified |

| Melting Point | Not specified | Not available | Not specified | Not specified |

| Boiling Point | Not specified | 358.3 °C at 760 mmHg americanelements.com | Not specified | Not specified |

| Density | Not specified | 1.368 g/cm3 americanelements.com | Not specified | Not specified |

Research Findings on Related Indazole Derivatives

Research on various indazole derivatives has yielded significant findings, particularly in the realm of medicinal chemistry.

Anticancer Activity: Numerous indazole derivatives have been synthesized and evaluated for their anticancer properties. rsc.org For example, a series of 1,3-dimethyl-6-amino-1H-indazole derivatives were designed as IDO1 inhibitors, with one compound showing remarkable suppression of IDO1 expression and inducing apoptosis in hypopharyngeal carcinoma cells. nih.gov

Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors. rsc.org 1H-indazole-3-carboxaldehydes are key intermediates in the synthesis of various polyfunctionalized 3-substituted indazoles that are explored as kinase inhibitors. nih.govrsc.org

Antimicrobial Activity: Certain N-substituted carbazole (B46965) derivatives, which share some structural similarities with indazoles, have shown antibacterial and antifungal activities. mdpi.com

Synthetic Methodologies: Significant research has been dedicated to developing efficient synthetic routes to various indazole derivatives. This includes methods for the direct synthesis of 1H-indazole-3-carboxaldehydes from indoles and the synthesis of 1H-indazoles via silver-mediated intramolecular oxidative C-H bond amination. nih.govrsc.orgnih.gov The reaction of NH-indazoles with formaldehyde (B43269) to form (1H-indazol-1-yl)methanol derivatives has also been studied in detail. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8N2O |

|---|---|

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

7-methyl-1H-indazole-4-carbaldehyde |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7(5-12)8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11) |

InChI-Schlüssel |

BXRLCEWSOGLMKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)C=O)C=NN2 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of 7 Methyl 1h Indazole 4 Carbaldehyde

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Without access to primary experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research, involving the actual synthesis and subsequent spectroscopic and crystallographic analysis of 7-Methyl-1H-indazole-4-carbaldehyde, would be necessary to generate the data required for the proposed article.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Analogs

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the chiroptical spectroscopy of chiral analogs of 7-Methyl-1H-indazole-4-carbaldehyde. While the synthesis and biological activities of various indazole derivatives are well-documented, detailed analyses using Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for the stereochemical assignment of chiral molecules with this particular substitution pattern have not been published.

Chiroptical spectroscopic techniques are powerful tools for determining the absolute configuration of chiral molecules in solution. rsc.orgsemanticscholar.org These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. nih.gov For a molecule to be studied by these techniques, it must be chiral, meaning it is non-superimposable on its mirror image. In the context of 7-Methyl-1H-indazole-4-carbaldehyde, which is itself achiral, a chiral analog would need to possess a stereogenic center, which could be introduced, for example, by the addition of a chiral substituent.

Theoretical Application to Chiral Analogs:

Should a chiral analog of 7-Methyl-1H-indazole-4-carbaldehyde be synthesized, ECD and VCD spectroscopy would be invaluable for unambiguously determining its three-dimensional structure. The general workflow for such an analysis involves several key steps: nih.gov

Synthesis and Separation: The synthesis of the chiral analog would likely result in a racemic mixture (an equal mixture of both enantiomers). These enantiomers would first need to be separated using a chiral chromatography technique.

Experimental Spectra Acquisition: The ECD and VCD spectra of each separated enantiomer would be recorded. ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, which corresponds to electronic transitions. mit.edu VCD spectroscopy, on the other hand, measures the differential absorption in the infrared region, corresponding to vibrational transitions. nih.gov

Computational Modeling: Quantum chemical calculations, typically using Density Functional Theory (DFT), would be performed to predict the theoretical ECD and VCD spectra for one of the enantiomers (e.g., the R-enantiomer). This involves first performing a conformational search to identify all low-energy structures of the molecule and then calculating the Boltzmann-averaged spectrum based on their relative populations. nih.gov

Comparison and Assignment: The experimentally measured spectrum is then compared to the computationally predicted spectrum. A good match between the experimental spectrum of one enantiomer and the calculated spectrum for the R-configuration allows for the confident assignment of that enantiomer as having the R-absolute configuration. Its mirror-image enantiomer would consequently be assigned the S-configuration.

Relevance from Broader Indazole Studies:

While specific data is lacking for our target compound's analogs, studies on other chiral indazoles demonstrate the utility of these methods. For instance, research on the solid-state packing of achiral 1H-indazole has shown that it can crystallize in chiral space groups, and VCD spectroscopy has been instrumental in determining the absolute configuration of these chiral crystals. rsc.org This highlights the sensitivity of VCD to subtle aspects of molecular chirality and three-dimensional structure. Furthermore, synthetic methodologies have been developed for creating indazoles with chiral quaternary centers at the C3 position, including those with a 7-methyl substituent, demonstrating that the creation of chiral indazoles is an active area of research. mit.edu

Data Tables:

As there are no specific research findings on the chiroptical properties of chiral analogs of 7-Methyl-1H-indazole-4-carbaldehyde, no data tables can be presented.

Computational Chemistry and Theoretical Studies on 7 Methyl 1h Indazole 4 Carbaldehyde

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, providing a basis for understanding the molecule's stability and reactivity. dntb.gov.ua

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netaimspress.com The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. nih.govnih.gov For 7-Methyl-1H-indazole-4-carbaldehyde, the electron-donating methyl group and the electron-withdrawing aldehyde group attached to the indazole core would significantly influence the energy and distribution of these orbitals. DFT calculations would precisely map these orbitals, revealing that the HOMO is likely distributed across the electron-rich indazole ring system, while the LUMO is expected to be localized on the π-system, particularly around the electrophilic carbaldehyde group.

Table 1: Conceptual Frontier Orbital Characteristics for 7-Methyl-1H-indazole-4-carbaldehyde

| Orbital | Expected Energy Level | Probable Electron Density Location | Implied Reactivity |

| HOMO | Higher (less negative) | Indazole ring, methyl group | Site for electrophilic attack |

| LUMO | Lower (more negative) | Carbaldehyde group, pyrazole (B372694) ring | Site for nucleophilic attack |

| Energy Gap (ΔE) | Moderate to Low | N/A | High chemical reactivity and polarizability |

This table is illustrative, based on theoretical principles. Actual values require specific DFT calculations.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the molecule's electron density surface, using a color spectrum to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov

For 7-Methyl-1H-indazole-4-carbaldehyde, an ESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the aldehyde group and the nitrogen atoms of the pyrazole ring, highlighting these as primary sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the aldehyde proton and the N-H proton of the indazole ring.

This analysis is crucial for predicting non-covalent interactions, such as how the molecule might orient itself within a protein's binding pocket. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energies. The rotation around single bonds, such as the bond connecting the carbaldehyde group to the indazole ring, gives rise to different conformers. A potential energy surface (PES) scan can be performed computationally to identify the most stable (lowest energy) conformation.

Furthermore, indazole derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen of the pyrazole ring. The relative stability of these tautomers is influenced by substituents, solvent effects, and intermolecular interactions. Computational studies can calculate the energies of these different forms to predict which tautomer is likely to predominate under specific conditions, a critical factor for its biological recognition.

Molecular Docking Simulations for Predicted Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing binding hypotheses. pensoft.net

For 7-Methyl-1H-indazole-4-carbaldehyde, a docking study would require a specific biological target. Given that various indazole derivatives are known to inhibit protein kinases, cyclooxygenase (COX) enzymes, or hypoxia-inducible factor (HIF-1α), one of these could be selected as a target. researchgate.netnih.gov The simulation would place the molecule into the active site of the target protein and score the different binding poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). The results can identify key amino acid residues involved in the interaction and suggest how the molecule's structure could be modified to improve binding affinity. jocpr.com

Table 2: Example of a Hypothetical Molecular Docking Result

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond with Aldehyde Oxygen |

| Cyclooxygenase-2 (COX-2) | -8.5 | Val523, Ser353 | Hydrophobic contact with Methyl Group |

| Pim-1 Kinase | -9.2 | Lys67, Glu121 | Hydrogen Bond with Indazole N-H |

| Pim-1 Kinase | -9.2 | Leu120, Val52 | Hydrophobic contact with Benzene (B151609) Ring |

This table is a hypothetical representation to illustrate typical docking output. Specific results depend on the chosen protein target and software.

Molecular Dynamics (MD) Simulations to Explore Conformational Flexibility and Solvation Effects

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by applying the laws of classical mechanics. By simulating the ligand-protein complex in a solvated environment, MD can assess the stability of the docked pose, reveal important conformational changes in both the ligand and the protein, and highlight the role of water molecules in mediating the interaction. researchgate.netnih.gov Key analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability and flexibility of the system, respectively.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of 7-Methyl-1H-indazole-4-carbaldehyde Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov To develop a QSAR model for derivatives of 7-Methyl-1H-indazole-4-carbaldehyde, a dataset of related compounds with experimentally measured activities (e.g., IC₅₀ values) is required.

The process involves:

Generating a series of derivatives by modifying substituents at various positions.

Calculating a wide range of molecular descriptors for each derivative (e.g., electronic, steric, hydrophobic parameters).

Using statistical methods, like multiple linear regression, to build a mathematical equation that relates the descriptors to the observed activity. nih.gov

Validating the model to ensure its predictive power for new, untested compounds. researchgate.net

Such models are powerful tools for optimizing lead compounds by predicting which structural modifications are most likely to enhance a desired activity or property. nih.gov

Reactivity Prediction and Mechanistic Insights via Computational Approaches

Computational approaches are instrumental in modern chemical research, offering a lens into the electronic structure and energetic landscapes of molecules, which in turn govern their reactivity. For a molecule like 7-methyl-1H-indazole-4-carbaldehyde, methods such as Density Functional Theory (DFT) would be highly valuable in elucidating its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: A key aspect of reactivity prediction is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For 7-methyl-1H-indazole-4-carbaldehyde, the distribution of these orbitals would highlight the most probable sites for electrophilic and nucleophilic attack. It is expected that the indazole ring, being an aromatic system, and the carbaldehyde group would significantly influence the shapes and energies of these orbitals.

Electrostatic Potential (ESP) Mapping: An electrostatic potential map would visually represent the charge distribution on the van der Waals surface of the molecule. This allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In the case of 7-methyl-1H-indazole-4-carbaldehyde, the oxygen atom of the carbaldehyde group would be a site of negative potential, while the hydrogen of the aldehyde and the N-H proton of the indazole ring would be regions of positive potential.

Mechanistic Studies of Reactions: Computational chemistry can be employed to model the entire course of a chemical reaction involving 7-methyl-1H-indazole-4-carbaldehyde. For instance, in a nucleophilic addition to the carbonyl group, the reaction pathway can be mapped by locating the transition state structure and calculating its energy. This provides the activation energy, which is a determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. Studies on related indazole derivatives have successfully used these methods to understand reaction mechanisms, such as the addition of formaldehyde (B43269) to the indazole ring. bldpharm.com

Tautomerism: Indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. Computational methods can predict the relative stabilities of these tautomers by calculating their ground-state energies. The polarity of the solvent can also be included in these calculations to provide a more accurate picture of the tautomeric equilibrium in solution. For many indazole derivatives, the 1H-tautomer has been found to be more stable. nih.gov

To illustrate the kind of data that would be generated from a computational study on 7-methyl-1H-indazole-4-carbaldehyde, a hypothetical data table is presented below. This data is not based on actual experimental or calculated results for this specific molecule but serves as a representative example based on studies of similar compounds.

Hypothetical Computational Data for 7-Methyl-1H-indazole-4-carbaldehyde

| Computational Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.2 D | Provides insight into the overall polarity of the molecule. |

| Calculated Tautomer Energy Difference (1H vs. 2H) | 1H is 3.5 kcal/mol more stable | Predicts the predominant tautomeric form of the molecule. |

Biological Activity and Mechanistic Investigations of 7 Methyl 1h Indazole 4 Carbaldehyde in Research Models

Enzyme Inhibition and Activation Studies in vitro

No publicly available data exists on the in vitro enzyme inhibition or activation properties of 7-Methyl-1H-indazole-4-carbaldehyde.

There are no published studies identifying specific enzyme targets for 7-Methyl-1H-indazole-4-carbaldehyde.

There is no available information on the kinetics or mechanisms of enzyme-ligand interactions for 7-Methyl-1H-indazole-4-carbaldehyde.

Receptor Binding and Modulation Studies in Cellular Systems

No data has been published regarding the interaction of 7-Methyl-1H-indazole-4-carbaldehyde with any receptors in cellular systems.

There are no available research findings on the interaction profile of 7-Methyl-1H-indazole-4-carbaldehyde with G-Protein Coupled Receptors.

There are no published studies investigating the agonistic or antagonistic effects of 7-Methyl-1H-indazole-4-carbaldehyde on nuclear receptors.

Cell-Based Assays and Cellular Pathway Perturbation

No information is available from cell-based assays, and there are no reports on how 7-Methyl-1H-indazole-4-carbaldehyde may perturb cellular pathways.

While the indazole chemical family is of significant interest in drug discovery, the specific compound 7-Methyl-1H-indazole-4-carbaldehyde remains an uncharacterized entity in terms of its biological activity. Future research, including broad screening and targeted assays, would be required to determine if this compound possesses any of the therapeutic properties associated with other indazole derivatives and to populate the knowledge gaps outlined in this article.

Apoptosis Induction and Programmed Cell Death Pathways in Cancer Cell Lines (in vitro)

While direct studies on 7-Methyl-1H-indazole-4-carbaldehyde are not available, various other indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. mdpi.comnih.gov One promising compound from this series demonstrated the ability to affect apoptosis, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. mdpi.comnih.gov

Autophagy Modulation in Cellular Models

There is currently no specific information available in the scientific literature regarding the modulation of autophagy by 7-Methyl-1H-indazole-4-carbaldehyde in cellular models.

Cell Cycle Arrest Mechanisms in Proliferating Cell Systems

Research into the broader indazole family indicates that certain derivatives can influence the cell cycle. For example, a study on 1H-indazole-3-amine derivatives found that a particularly effective compound could impact the cell cycle in K562 human chronic myeloid leukemia cells. mdpi.comnih.gov Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase. nih.gov Another study on 1,2,4-triazole (B32235) derivatives, which share some structural similarities with indazoles, also reported the ability of certain compounds to arrest the cell cycle in the preG1 and S phases. nih.gov

Anti-proliferative Effects in Various in vitro Cancer Models

The anti-proliferative activity of various indazole derivatives is a well-documented area of research. nih.gov Numerous studies have demonstrated the potential of these compounds to inhibit the growth of a range of cancer cell lines. For example, a series of 1H-indazole derivatives were shown to inhibit Fibroblast growth factor receptors (FGFRs) kinases, which are involved in tumor growth. nih.gov Another study detailed the synthesis of 1H-indazole-3-amine derivatives and their evaluation against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.comnih.gov One compound, in particular, showed a promising inhibitory effect against the K562 cell line. mdpi.comnih.gov

Table 1: Anti-proliferative Activity of a Selected 1H-indazole-3-amine Derivative (Compound 6o)

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 |

| A549 (Lung Cancer) | >40 |

| PC-3 (Prostate Cancer) | >40 |

| Hep-G2 (Hepatoma) | >40 |

IC50 represents the concentration required to inhibit cell growth by 50%. Data sourced from a study on 1H-indazole-3-amine derivatives. mdpi.comnih.gov

Anti-inflammatory Pathways Investigated in Immune Cell Culture

The indazole scaffold is a core component of several commercially available anti-inflammatory drugs, such as Bendazac and Benzydamine. nih.gov Research has explored the anti-inflammatory potential of various indazole derivatives. researchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by assessing their binding to enzymes like Cyclooxygenase-2 (COX-2). researchgate.net

Immunomodulatory Effects on Specific Immune Cell Subsets

While the anti-inflammatory properties of indazole derivatives suggest an interaction with the immune system, specific data on the immunomodulatory effects of 7-Methyl-1H-indazole-4-carbaldehyde on distinct immune cell subsets is not currently available in the scientific literature.

Investigation of Anti-Microbial Properties (e.g., in vitro Bacterial and Fungal Growth Inhibition)

The indazole nucleus is found in compounds that possess a wide range of pharmacological activities, including antifungal and antibacterial effects. nih.govnih.gov For instance, a series of 3-phenyl-1H-indazole derivatives were synthesized and tested for their in vitro activity against four Candida strains, demonstrating the potential of this chemical scaffold in the development of new anticandidal agents. nih.gov Another study highlighted that N-methyl-3-aryl indazoles have shown activity against various bacterial and fungal strains. researchgate.net However, specific studies on the anti-microbial properties of 7-Methyl-1H-indazole-4-carbaldehyde have not been reported.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-Methyl-1H-indazole-4-carbaldehyde |

| Bendazac |

Anti-Viral Activity Studies in Cell-Based Infection Models

While specific antiviral studies on 7-Methyl-1H-indazole-4-carbaldehyde are not available in the reviewed literature, the indazole scaffold is a component of compounds investigated for antiviral properties. For instance, a series of N-arylindazole-3-carboxamide derivatives were synthesized and evaluated for their inhibitory effects against SARS-CoV-2. nih.gov One of the most potent compounds from this series demonstrated significant inhibitory activity with low cytotoxicity in cell-based assays. nih.gov Another study identified pyrrolo[2,3-e]indazole derivatives as inhibitors of influenza A virus replication in Madin-Darby canine kidney (MDCK) cells. rsc.org These studies highlight the potential of the indazole core structure in the development of novel antiviral agents. However, without direct experimental evidence, the antiviral potential of 7-Methyl-1H-indazole-4-carbaldehyde remains undetermined.

In vivo Pre-clinical Efficacy Studies in Animal Models

No in vivo preclinical efficacy studies for 7-Methyl-1H-indazole-4-carbaldehyde were identified in the public domain. Research on other indazole derivatives has shown biological effects in animal models for various diseases.

Tumor Growth Inhibition in Xenograft and Syngeneic Murine Models

Disease Progression Modulation in Rodent Models (e.g., Inflammation, Neurodegeneration, Infection)

There is no available research on the effect of 7-Methyl-1H-indazole-4-carbaldehyde in rodent models of inflammation, neurodegeneration, or infection. However, studies on other indazole derivatives have shown promise in these areas. For instance, indazole and its simpler derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, demonstrated significant dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net The anti-inflammatory activity was associated with the inhibition of cyclooxygenase-2 and pro-inflammatory cytokines. researchgate.net In the context of neurodegeneration, which often has an inflammatory component, the potential for indazole derivatives to modulate these pathways is of interest, but direct evidence for 7-Methyl-1H-indazole-4-carbaldehyde is lacking. nih.gov

Mechanistic Biomarker Analysis from Animal Tissue Samples

No studies were found that performed mechanistic biomarker analysis on animal tissue samples following treatment with 7-Methyl-1H-indazole-4-carbaldehyde. For other indazole compounds, biomarker analysis has been a key component of in vivo studies. For example, in anti-inflammatory studies of indazole derivatives, a reduction in inflammatory mediators in tissue has been observed. nih.govresearchgate.net In oncology studies with different indazole-containing compounds, analyses have included the assessment of protein expression changes in tumor tissue to confirm the mechanism of action. researchgate.netrsc.org

Target Identification and Validation Using Proteomic and Genomic Approaches in Biological Research

The molecular targets of 7-Methyl-1H-indazole-4-carbaldehyde have not been identified or validated using proteomic or genomic approaches according to the available literature. Generally, such techniques are powerful tools for elucidating the mechanism of action of novel compounds. nih.govnih.gov For the broader class of indazole derivatives, various targets have been identified, including protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govresearchgate.net For example, some indazole derivatives have been identified as inhibitors of fibroblast growth factor receptors (FGFRs) and indoleamine-2,3-dioxygenase1 (IDO1). researchgate.net Without specific research, one cannot attribute these targets to 7-Methyl-1H-indazole-4-carbaldehyde.

Structure-Activity Relationship (SAR) of 7-Methyl-1H-indazole-4-carbaldehyde in Defined Biological Contexts

There is no published structure-activity relationship (SAR) data for 7-Methyl-1H-indazole-4-carbaldehyde. SAR studies are fundamental in medicinal chemistry to optimize the potency and selectivity of lead compounds. For the indazole class, SAR studies have been conducted on various derivatives to understand the impact of different substituents on their biological activity. nih.govacs.orgnih.govelsevierpure.com For example, in a series of indazole arylsulfonamides, substitutions at various positions of the indazole ring were found to significantly influence their antagonist activity at the CC-Chemokine Receptor 4 (CCR4). acs.org Similarly, for a series of 1,3-disubstituted indazoles, the nature of the substituent on the indazole skeleton was crucial for their inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1). elsevierpure.com These studies underscore the importance of specific structural features for the biological activity of indazole derivatives.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies of 7 Methyl 1h Indazole 4 Carbaldehyde

Design Principles for 7-Methyl-1H-indazole-4-carbaldehyde Derivatives

The design of derivatives of 7-methyl-1H-indazole-4-carbaldehyde is guided by established medicinal chemistry principles to enhance target interaction, modulate physicochemical properties, and improve pharmacokinetic profiles. The key areas for modification include the carbaldehyde moiety, the indazole ring, and the nitrogen atoms of the indazole core.

The aldehyde functional group at the C4 position is a versatile handle for a variety of chemical transformations. These modifications are crucial for exploring different interactions with biological targets.

Reductive Amination: Conversion of the carbaldehyde to various primary, secondary, and tertiary amines can introduce basic centers, which can form salt bridges with acidic residues in a protein's active site. The nature of the amine substituent (e.g., alkyl, aryl, heterocyclic) can be varied to probe different binding pockets.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can transform the aldehyde into alkenes with diverse substituents, extending the molecule's reach and exploring hydrophobic interactions.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde to a carboxylic acid introduces an acidic group, capable of forming strong ionic interactions or hydrogen bonds. This carboxylic acid can be further derivatized to esters and amides.

Bioisosteric Replacements: The aldehyde group can be replaced with various bioisosteres to modulate its electronic and steric properties while maintaining or improving biological activity. cambridgemedchemconsulting.com Common bioisosteres for an aldehyde include a nitrile, a terminal alkyne, or a small heterocycle. For instance, a nitrile group can act as a hydrogen bond acceptor.

| Original Moiety | Bioisosteric Replacement | Potential Interaction Change |

| Carbaldehyde (-CHO) | Nitrile (-CN) | Hydrogen bond acceptor, linear geometry |

| Oxime (=N-OH) | Hydrogen bond donor and acceptor | |

| Hydrazone (=N-NHR) | Introduces further points for substitution | |

| Terminal Alkyne (-C≡CH) | Weak H-bond donor, can occupy linear pockets | |

| 1,2,4-Oxadiazole | Heterocyclic core, potential for H-bonding |

Table 1: Bioisosteric Replacements for the Carbaldehyde Moiety. This table is generated based on established medicinal chemistry principles. cambridgemedchemconsulting.com

Halogenation: Introduction of halogens (F, Cl, Br) at available positions on the benzene (B151609) ring can modulate lipophilicity and metabolic stability. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction.

Alkylation/Arylation: The addition of small alkyl or aryl groups can be used to probe for specific hydrophobic pockets within the target protein.

Introduction of Heteroatoms: Replacing a carbon atom in the benzene portion of the indazole with a nitrogen atom to create an azaindazole can introduce a hydrogen bond acceptor and alter the molecule's polarity and solubility. researchgate.net

Alkylation or arylation at the N1 or N2 position of the indazole ring is a common strategy to modulate the properties of indazole-based compounds. nih.govnih.gov The position of the substituent (N1 vs. N2) can have a profound effect on the molecule's geometry and its ability to act as a hydrogen bond donor.

N1-Substitution: N1-substituted indazoles are often thermodynamically more stable. nih.gov The substituent at N1 can be tailored to fill a specific binding pocket or to block metabolic attack.

N2-Substitution: N2-substitution results in a different vector for the substituent, which can be advantageous for targeting different regions of a binding site.

Impact on Hydrogen Bonding: N-substitution removes the indazole's ability to act as a hydrogen bond donor at that position, which can be a key determinant of binding affinity.

Synthetic Approaches to Novel Analogs and Diverse Chemical Libraries

The synthesis of novel analogs of 7-methyl-1H-indazole-4-carbaldehyde can be achieved through various organic chemistry methodologies. A key starting material is often a substituted toluene (B28343) derivative that can be elaborated to the indazole core.

A plausible synthetic route to the core scaffold could involve the formylation of a pre-formed 7-methyl-1H-indazole. Alternatively, the indazole ring can be constructed from a suitably substituted benzene derivative already containing the aldehyde or a precursor group. For instance, a general method for synthesizing indazole-3-carboxaldehydes involves the nitrosation of indoles, which could potentially be adapted for other isomers. nih.gov

Once the 7-methyl-1H-indazole-4-carbaldehyde core is obtained, a variety of reactions can be employed to generate a library of analogs:

Parallel Synthesis: Utilizing the reactivity of the carbaldehyde, parallel synthesis techniques can be used to rapidly generate a large number of derivatives through reactions like reductive amination with a diverse set of amines.

Suzuki and Buchwald-Hartwig Cross-Coupling: For analogs with substitutions on the indazole ring, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and amino groups.

N-Alkylation/Arylation: The N-H of the indazole can be deprotonated with a base and reacted with a variety of electrophiles (alkyl halides, aryl halides) to generate N-substituted analogs. google.com

Comprehensive SAR Studies Correlating Structural Changes with Biological Responses

While specific SAR data for 7-methyl-1H-indazole-4-carbaldehyde derivatives is not extensively available in the public domain, we can infer potential SAR trends based on studies of other indazole-containing molecules, such as kinase inhibitors. nih.govnih.gov

The following table outlines hypothetical SAR data for a generic kinase target, illustrating how different substitutions might affect binding affinity.

| Compound | Modification at C4-carbaldehyde | Substitution on Indazole Ring | N-Substitution | Hypothetical IC₅₀ (nM) |

| 1 (Parent) | -CHO | 7-Methyl | -H | 500 |

| 2a | -CH₂NH₂ | 7-Methyl | -H | 250 |

| 2b | -CH₂NH(Cyclopropyl) | 7-Methyl | -H | 100 |

| 3 | -COOH | 7-Methyl | -H | 800 |

| 4 | -CN | 7-Methyl | -H | 450 |

| 5a | -CHO | 5-Fluoro-7-Methyl | -H | 300 |

| 5b | -CHO | 6-Chloro-7-Methyl | -H | 400 |

| 6a | -CHO | 7-Methyl | N1-Methyl | 600 |

| 6b | -CHO | 7-Methyl | N1-Benzyl | 350 |

Table 2: Hypothetical Structure-Activity Relationship Data. This table is for illustrative purposes and based on general principles of medicinal chemistry applied to indazole scaffolds.

From this hypothetical data, several SAR trends can be deduced:

Modification at the Carbaldehyde Moiety: Conversion of the aldehyde to a small primary amine (Compound 2a) or a cyclopropylamine (B47189) (Compound 2b) appears to be beneficial, possibly due to the formation of a key salt bridge or hydrogen bond. Oxidation to a carboxylic acid (Compound 3) is detrimental, suggesting an acidic group is not well-tolerated in this hypothetical binding pocket. The nitrile bioisostere (Compound 4) shows comparable activity to the parent aldehyde.

Substitutions on the Indazole Ring: The introduction of a fluorine atom at the 5-position (Compound 5a) enhances potency, perhaps by increasing binding affinity through favorable electronic interactions or by blocking a site of metabolism. A chloro group at the 6-position (Compound 5b) slightly decreases activity.

N-Substitution: Small N1-alkylation (Compound 6a) is not well-tolerated, while a larger N1-benzyl group (Compound 6b) is more favorable, suggesting the presence of a nearby hydrophobic pocket that can be occupied by the benzyl (B1604629) group.

Influence of Stereochemistry on Biological Activity Profiles

The stereochemical arrangement of substituents in drug molecules can significantly impact their interaction with biological targets, leading to variations in pharmacological activity, potency, and side-effect profiles. While specific studies on the stereoisomers of 7-Methyl-1H-indazole-4-carbaldehyde derivatives are not extensively documented in publicly available research, the broader class of indazole-containing compounds has demonstrated the critical role of stereochemistry in determining their biological effects.

For instance, in the development of inhibitors for various protein kinases, the introduction of chiral centers in the side chains attached to the indazole scaffold has been a common strategy to optimize target engagement. The precise three-dimensional orientation of these substituents can dictate the ability of the molecule to fit into the often-asymmetric binding pockets of enzymes. A slight change in the stereochemistry can lead to a complete loss of activity or, in some cases, a switch in target selectivity.

In the context of 7-Methyl-1H-indazole-4-carbaldehyde, derivatization of the carbaldehyde group, for example, through reactions leading to the formation of chiral alcohols or amines, would introduce stereocenters. The resulting enantiomers or diastereomers would be expected to exhibit different biological activities. This is because the spatial orientation of the newly introduced hydroxyl or amino group, along with its associated substituents, would influence the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

While empirical data for 7-Methyl-1H-indazole-4-carbaldehyde derivatives is limited, the general principles of medicinal chemistry suggest that a thorough investigation of stereochemical influence would be a crucial step in the optimization of any lead compound derived from this scaffold.

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the indazole scaffold, several key pharmacophoric features have been identified through various studies on its derivatives. The indazole ring itself is often a crucial component, acting as a versatile scaffold that can be appropriately substituted to interact with different biological targets. nih.gov

The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, which is a key feature in the binding of many indazole-based drugs to their protein targets. rsc.org For example, in many kinase inhibitors, the N1-H of the indazole ring forms a critical hydrogen bond with the hinge region of the kinase domain. The benzene part of the indazole ring provides a platform for hydrophobic interactions with the target protein.

In the case of 7-Methyl-1H-indazole-4-carbaldehyde, the following pharmacophoric features can be considered:

The 1H-indazole core: This provides the fundamental scaffold for the molecule. The N1-H is a potential hydrogen bond donor, and the N2 atom can act as a hydrogen bond acceptor.

The 7-methyl group: This substituent can influence the molecule's lipophilicity and steric profile. It may also engage in hydrophobic interactions within the binding pocket of a target protein.

The 4-carbaldehyde group: This is a key functional group that can be modified to introduce a variety of other functionalities. The aldehyde oxygen can act as a hydrogen bond acceptor. Derivatization of this group can lead to the introduction of additional pharmacophoric features, such as hydrogen bond donors/acceptors, charged groups, or larger hydrophobic moieties.

A review of various indazole-containing compounds has shown that the nature and position of substituents on the indazole ring are critical for biological activity. nih.gov For instance, in a series of indazole derivatives evaluated as anti-cancer agents, the substitution pattern on the indazole ring and the nature of the appended groups were found to be crucial for their antiproliferative activity. nih.gov

Table 1: Pharmacophoric Features of Indazole Derivatives and Their Potential Roles

| Pharmacophoric Feature | Potential Role in Biological Activity |

| 1H-Indazole Scaffold | Core structural motif, hydrogen bonding (N1-H donor, N2 acceptor), hydrophobic interactions. |

| Substituents at C3 | Can be modified to interact with different regions of the binding pocket, influencing potency and selectivity. |

| Substituents at C4 | Can modulate interactions with the solvent-exposed region or deeper parts of the binding site. |

| Substituents at C5/C6 | Often modified to improve pharmacokinetic properties or to introduce additional binding interactions. |

| Substituents at C7 | Can influence the overall conformation of the molecule and provide additional hydrophobic contacts. |

Scaffold Hopping and Isosteric Replacements Strategies Derived from 7-Methyl-1H-indazole-4-carbaldehyde

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical entities with similar biological activity to a known active compound but with a different core structure. researchgate.net This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The indazole scaffold has been a subject of scaffold hopping studies, often being used as a replacement for other heterocyclic systems like indoles. nih.govrsc.org

A notable example is the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov In this study, researchers started with an indole-based inhibitor and, through a scaffold hopping approach, replaced the indole (B1671886) core with an indazole ring. This modification resulted in a shift in activity from a selective MCL-1 inhibitor to a dual MCL-1/BCL-2 inhibitor. nih.gov This highlights the potential of the indazole scaffold to modulate the selectivity profile of a lead compound.

While specific examples of scaffold hopping originating directly from 7-Methyl-1H-indazole-4-carbaldehyde are not prevalent in the literature, the principle can be applied. For instance, the 7-methyl-1H-indazole core could be replaced by other bicyclic heteroaromatic systems such as benzimidazoles, benzotriazoles, or azaindoles. The choice of the replacement scaffold would depend on the desired biological target and the need to maintain key pharmacophoric features.

Isosteric replacement is another important strategy where a functional group is replaced by another group with similar steric and electronic properties. In the context of 7-Methyl-1H-indazole-4-carbaldehyde, the 4-carbaldehyde group could be replaced with other isosteric groups such as a nitrile, a small heterocycle (e.g., oxazole, thiazole), or a trifluoromethyl group. Such modifications can influence the compound's metabolic stability, membrane permeability, and binding interactions.

Table 2: Potential Scaffold Hopping and Isosteric Replacement Strategies for 7-Methyl-1H-indazole-4-carbaldehyde

| Original Moiety | Potential Replacement | Rationale |

| 7-Methyl-1H-indazole | Benzimidazole, Benzotriazole, Azaindole | To explore new chemical space, improve properties, and potentially alter selectivity. |

| 4-Carbaldehyde | Nitrile, Oxazole, Thiazole, Trifluoromethyl | To modulate electronic properties, metabolic stability, and binding interactions. |

Prodrug Strategies and Chemical Modifications for Improved in vitro Properties

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism. For indazole-containing compounds, several prodrug strategies have been explored to improve their in vitro and in vivo properties.

A common approach for indazole derivatives is the N-acylation or N-alkylation of the indazole nitrogen. For example, N-acyloxymethyl analogues of indazoles have been synthesized as potential prodrugs. nih.gov These compounds can exhibit increased aqueous solubility and are designed to be hydrolyzed by esterases in the body to release the active N-H indazole derivative. nih.gov

In the context of 7-Methyl-1H-indazole-4-carbaldehyde, the N1-H of the indazole ring presents a handle for prodrug modification. For instance, it could be converted to an N-acyloxymethyl or an N-phosphonooxymethyl derivative to enhance aqueous solubility. Another strategy could involve the modification of the 4-carbaldehyde group. For example, it could be converted to an acetal (B89532) or a Schiff base, which could be designed to be stable at physiological pH but hydrolyze under specific conditions to release the parent aldehyde.

Chemical modifications to improve in vitro properties can also be made directly to the molecule without necessarily creating a prodrug. For 7-Methyl-1H-indazole-4-carbaldehyde, this could involve:

Introduction of polar groups: To improve aqueous solubility, polar functional groups such as hydroxyl, carboxyl, or amino groups could be introduced through derivatization of the carbaldehyde or by substitution on the benzene ring.

Blocking metabolic sites: If a particular position on the molecule is found to be susceptible to metabolic degradation, it can be blocked with a metabolically stable group, such as a fluorine atom.

A study on indazole derivatives as HIV-1 inhibitors highlighted the issue of poor aqueous solubility and explored the synthesis of N-acyloxymethyl prodrugs to address this limitation. nih.gov The results showed that this prodrug approach could indeed improve solubility and susceptibility to enzymatic hydrolysis. nih.gov

Table 3: Potential Prodrug and Chemical Modification Strategies

| Strategy | Modification Example | Goal |

| N-Acyl Prodrug | N-Acyloxymethyl derivative | Enhance aqueous solubility, improve oral bioavailability. |

| Aldehyde Prodrug | Acetal or Schiff base formation | Mask the reactive aldehyde, control release of the active compound. |

| Improve Solubility | Introduction of a carboxylic acid or an amino group | Increase aqueous solubility for in vitro assays and in vivo administration. |

| Modulate Lipophilicity | Addition of alkyl or halogen groups | Optimize cell permeability and ADME properties. |

| Enhance Stability | Introduction of fluorine atoms | Block metabolic hotspots and improve metabolic stability. |

Analytical Methodologies for Detection and Quantification of 7 Methyl 1h Indazole 4 Carbaldehyde in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental to separating 7-Methyl-1H-indazole-4-carbaldehyde from impurities, reaction mixtures, and complex sample matrices. These techniques are essential for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of 7-Methyl-1H-indazole-4-carbaldehyde due to its high resolution and sensitivity. While specific validated methods for this compound are not extensively published, a typical reverse-phase HPLC method can be developed based on the analysis of related heterocyclic aldehydes. dergipark.org.tr

Method development would commence with selecting a suitable stationary phase, commonly a C18 column, which is effective for separating moderately polar compounds. The mobile phase composition is a critical parameter to optimize, typically involving a gradient elution of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as water with 0.1% formic acid, to ensure good peak shape and resolution. dergipark.org.tr Detection is most commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the developed HPLC method would be conducted in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Dependent on specific conditions |

Gas Chromatography (GC) for Volatile Derivatives or Metabolites

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of 7-Methyl-1H-indazole-4-carbaldehyde, direct analysis by GC can be challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then introduced into the GC system, where it is separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The separated components are detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and cost-effective monitoring of chemical reactions, such as the synthesis of 7-Methyl-1H-indazole-4-carbaldehyde, and for preliminary purity screening. nih.gov

For the analysis of indazole derivatives, silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. nih.gov A solvent system, or mobile phase, is chosen to achieve good separation of the target compound from starting materials and byproducts. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.govbldpharm.com After the plate is developed, the separated spots can be visualized under UV light (typically at 254 nm), where UV-active compounds appear as dark spots against a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter for a given compound under specific TLC conditions. For a related compound, 7-methyl-1H-indazole-3-carboxaldehyde, an Rf value of 0.45 has been reported using a petroleum ether/ethyl acetate (3:2) mobile phase. bldpharm.com

| Parameter | Example Condition |

| Stationary Phase | Silica Gel 60 F254 TLC Plate |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (3:2, v/v) |

| Visualization | UV Lamp (254 nm) |

| Expected Rf Value | ~0.4-0.5 (by analogy to isomers) |

Mass Spectrometry (MS) Coupled Techniques

The coupling of chromatographic separation with mass spectrometric detection provides unparalleled sensitivity and selectivity, making it the gold standard for trace analysis and structural elucidation.

LC-MS/MS for Trace Analysis in Complex Biological Samples (e.g., in vitro media, animal tissues)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying trace levels of 7-Methyl-1H-indazole-4-carbaldehyde in complex biological matrices like plasma, in vitro cell culture media, or tissue homogenates. The high selectivity of tandem mass spectrometry minimizes interference from matrix components, allowing for accurate quantification at very low concentrations.

Sample preparation is a critical first step and often involves protein precipitation with an organic solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins. nih.govmdpi.com The supernatant is then injected into the LC-MS/MS system.

The chromatographic conditions are similar to those used for HPLC, with the goal of separating the analyte from other components that could cause ion suppression. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. This process provides two levels of specificity, enhancing the reliability of the analysis. A stable isotope-labeled internal standard is often used to correct for matrix effects and variations in sample processing and instrument response. nih.gov

| Parameter | Illustrative Condition |

| Sample Preparation | Protein precipitation with methanol |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion |

GC-MS for Metabolite Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying potential metabolites of 7-Methyl-1H-indazole-4-carbaldehyde, particularly after in vitro or in vivo studies. As with GC analysis, a derivatization step, such as silylation, is typically necessary to make the parent compound and its metabolites amenable to GC analysis. thermofisher.com

Following derivatization, the sample is analyzed by GC-MS. The mass spectrometer records the mass spectrum of each component as it elutes from the GC column. The fragmentation patterns observed in these mass spectra provide structural information that is crucial for identifying metabolites. Common metabolic transformations that can be identified include oxidation (e.g., to a carboxylic acid) or reduction (e.g., to an alcohol). The GC-MS fragmentation patterns of indazole carboxamide synthetic cannabinoids, for instance, have been studied in detail for structural identification. thermofisher.com

Spectrophotometric Assays for Quantification in Solution

Spectrophotometric methods offer a rapid and accessible means for the quantification of 7-Methyl-1H-indazole-4-carbaldehyde in solution, provided the compound exhibits significant absorbance in the ultraviolet-visible (UV-Vis) range. The indazole ring system, an aromatic heterocycle, is inherently UV-active.

The UV-Vis absorption spectrum of the parent compound, 1H-indazole, in acetonitrile displays absorption maxima that can serve as a baseline for its derivatives. researchgate.net For instance, 1H-indazole and its methylated analogs show distinct absorption profiles. researchgate.net The introduction of a carbaldehyde group at the 4-position is expected to influence the electronic transitions within the molecule, likely causing a bathochromic (red) shift in the maximum absorption wavelength (λmax) due to the extension of the conjugated π-system.

Table 1: Hypothetical Spectrophotometric Parameters for 7-Methyl-1H-indazole-4-carbaldehyde

| Parameter | Value/Range | Notes |

| Solvent | Acetonitrile or Methanol | Common solvents for UV-Vis spectroscopy of organic compounds. |

| λmax (nm) | 290 - 320 nm | Estimated based on the indazole scaffold and the presence of a carbaldehyde group. researchgate.net |

| Molar Absorptivity (ε) | 10,000 - 20,000 L·mol⁻¹·cm⁻¹ | A typical range for aromatic aldehydes. |

| Linear Range | 1 - 25 µg/mL | Dependent on the molar absorptivity and instrument sensitivity. |

| Correlation Coefficient (r²) | > 0.995 | Indicates a strong linear relationship between concentration and absorbance. |

In instances where matrix components interfere with direct spectrophotometric measurement, derivatization reactions can be employed to generate a colored product with a unique λmax, thereby enhancing selectivity and sensitivity. For example, aldehydes can react with reagents like 4-hydrazinobenzoic acid to form hydrazones with strong absorbance at a specific wavelength. nih.gov

Electrophoretic Methods for Separation and Analysis of Related Compounds

Capillary electrophoresis (CE) and its related techniques are powerful tools for the separation of small molecules, including heterocyclic compounds like 7-Methyl-1H-indazole-4-carbaldehyde and its potential metabolites or degradation products. wikipedia.org These methods offer high separation efficiency, short analysis times, and require minimal sample and reagent volumes.

Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio in a buffered solution under the influence of an electric field. libretexts.org For a neutral or weakly basic compound like 7-Methyl-1H-indazole-4-carbaldehyde, CZE might be challenging. However, by adjusting the buffer pH to protonate the indazole ring, the compound would acquire a positive charge, enabling its separation.

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.orgnih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.orgnih.gov This forms micelles that act as a pseudostationary phase. Neutral analytes, like 7-Methyl-1H-indazole-4-carbaldehyde, can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation based on their partitioning coefficient. nih.gov

The table below outlines plausible conditions for the separation of 7-Methyl-1H-indazole-4-carbaldehyde and related compounds using MEKC, based on methods developed for similar heterocyclic compounds. nih.govresearchgate.net

Table 2: Illustrative MEKC Conditions for the Analysis of 7-Methyl-1H-indazole-4-carbaldehyde

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50-70 cm length | Standard capillary dimensions for CE. sciex.com |

| Background Electrolyte | 15-25 mM Borate buffer, pH 9.0-9.5 | Alkaline pH ensures a strong electroosmotic flow (EOF). nih.gov |

| Surfactant | 25-50 mM Sodium Dodecyl Sulfate (SDS) | Forms the micellar pseudostationary phase for separation of neutral analytes. wikipedia.org |

| Applied Voltage | 15-25 kV | Provides the driving force for electrophoretic and electroosmotic flow. sciex.com |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (pressure) or Electrokinetic | Common sample introduction methods in CE. libretexts.org |

| Detection | UV-Vis at λmax (e.g., 290 nm) | Direct detection of the analyte as it passes the detector window. nih.gov |

Derivatization can also be coupled with CE to enhance detection sensitivity and selectivity, especially when analyzing trace levels of the compound. nih.gov

Sample Preparation Strategies for Diverse Research Matrices (e.g., Cell Lysates, Tissue Homogenates)

The analysis of 7-Methyl-1H-indazole-4-carbaldehyde in complex biological matrices such as cell lysates and tissue homogenates necessitates a robust sample preparation strategy to remove interfering substances like proteins and lipids, and to concentrate the analyte of interest. biocompare.com Common approaches include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) is a straightforward method for removing the bulk of proteins from a biological sample. thermofisher.com It involves the addition of a water-miscible organic solvent, such as acetonitrile or acetone, to the sample, which causes the proteins to denature and precipitate. thermofisher.comnih.gov After centrifugation, the supernatant containing the analyte can be further processed or directly analyzed. sigmaaldrich.com

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. For an aldehyde, a specific LLE can be designed using a reaction with sodium bisulfite, which forms a charged adduct that is soluble in the aqueous phase, while other non-aldehydic components are extracted into an organic solvent. researchgate.netacs.org

Solid-Phase Extraction (SPE) is a highly versatile and efficient technique for sample cleanup and concentration. mdpi.combiocompare.com It utilizes a solid sorbent material packed in a cartridge or a well plate to retain the analyte, which is then eluted with a small volume of a suitable solvent. For a moderately polar compound like 7-Methyl-1H-indazole-4-carbaldehyde, a reversed-phase sorbent (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) polymer would likely be effective.

The table below presents a multi-step sample preparation strategy that could be adapted for the extraction of 7-Methyl-1H-indazole-4-carbaldehyde from cell lysates or tissue homogenates.

Table 3: A General Sample Preparation Workflow for 7-Methyl-1H-indazole-4-carbaldehyde

| Step | Procedure | Purpose |

| 1. Homogenization/Lysis | Sonication or mechanical disruption of cells/tissues in a suitable buffer. | To release intracellular contents, including the analyte. |

| 2. Protein Precipitation | Add 3 volumes of ice-cold acetonitrile to the lysate/homogenate, vortex, and centrifuge. sigmaaldrich.com | To remove the majority of proteins and other macromolecules. thermofisher.com |

| 3. Solid-Phase Extraction (SPE) | Load the supernatant from the PPT step onto a pre-conditioned reversed-phase (e.g., C18) SPE cartridge. | To further clean up the sample and concentrate the analyte. |

| Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities. | To elute interfering compounds while retaining the analyte. | |

| Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile). | To recover the purified analyte. | |

| 4. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis. | To concentrate the sample and ensure compatibility with the analytical instrument. |

The choice of the specific SPE sorbent and elution solvents would require method development and optimization to achieve the best recovery and purity for 7-Methyl-1H-indazole-4-carbaldehyde.

Pre Clinical Research Applications and Potential Translational Avenues of 7 Methyl 1h Indazole 4 Carbaldehyde

Role as a Privileged Scaffold in Early-Stage Drug Discovery Research

The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets with high affinity, making it a valuable starting point for the development of novel therapeutic agents. researchgate.netrsc.org The utility of the indazole scaffold has been demonstrated in the successful development of several approved drugs, particularly in the area of oncology.

The core structure of 7-Methyl-1H-indazole-4-carbaldehyde, featuring the indazole nucleus, positions it as a promising candidate for early-stage drug discovery. The methyl group at the 7-position can influence the compound's solubility, metabolic stability, and steric interactions with target proteins. The carbaldehyde group at the 4-position provides a versatile chemical handle for the synthesis of a diverse library of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Use as a Chemical Probe for Biological Target Identification and Validation

A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway. The aldehyde functionality of 7-Methyl-1H-indazole-4-carbaldehyde makes it a suitable candidate for the development of chemical probes. This reactive group can be utilized for covalent modification of target proteins or for the attachment of reporter tags, such as fluorescent dyes or biotin, enabling the identification and validation of new biological targets.

By designing derivatives of 7-Methyl-1H-indazole-4-carbaldehyde that incorporate such tags, researchers could potentially visualize the subcellular localization of target proteins, pull down protein complexes for further analysis, and validate the engagement of the compound with its intended target in a cellular context.

Application in High-Throughput Screening (HTS) Campaigns for Novel Ligand Discovery

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. The structural characteristics of 7-Methyl-1H-indazole-4-carbaldehyde make it and its derivatives attractive for inclusion in HTS libraries.

The indazole core provides a rigid framework that can be systematically decorated with a variety of chemical substituents at the carbaldehyde position. This allows for the creation of a focused library of compounds with diverse chemical properties, increasing the probability of identifying "hits" against a particular biological target. The synthetic tractability of the aldehyde group facilitates the rapid generation of these derivatives, a crucial aspect for successful HTS campaigns. The development of an efficient, one-pot synthesis of 1-aryl-1H-indazoles highlights the potential for streamlined production of such libraries. researchgate.net

Development of Lead Compounds from 7-Methyl-1H-indazole-4-carbaldehyde Derivatives

Following the identification of initial "hits" from HTS, the process of lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of these compounds. The aldehyde group of 7-Methyl-1H-indazole-4-carbaldehyde offers a versatile platform for this iterative process.

A wide range of chemical transformations can be performed on the aldehyde, including but not limited to:

Reductive amination: to introduce a variety of amine-containing substituents, which can form key hydrogen bonds with target proteins.

Wittig and related reactions: to generate alkenes, providing access to different geometries and hydrophobic interactions.

Oxidation: to form the corresponding carboxylic acid, which can act as a hydrogen bond donor or a coordination site for metal ions in metalloenzymes.

Condensation reactions: with various nucleophiles to form imines, oximes, and hydrazones, which can serve as bioisosteric replacements for other functional groups.

Through these modifications, a medicinal chemist can systematically probe the chemical space around the 7-methyl-1H-indazole core to develop lead compounds with improved drug-like properties.

Investigation in Specific Pre-clinical Disease Models (e.g., Oncology, Infectious Diseases, Inflammatory Disorders)

Given the well-established biological activities of the indazole scaffold, derivatives of 7-Methyl-1H-indazole-4-carbaldehyde hold promise for investigation in a variety of pre-clinical disease models.

Oncology: A significant body of research has focused on indazole derivatives as anti-cancer agents, particularly as kinase inhibitors. nih.govpnrjournal.com Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The indazole scaffold has been shown to be an effective hinge-binding motif for many kinases. mdpi.com Therefore, derivatives of 7-Methyl-1H-indazole-4-carbaldehyde could be evaluated for their anti-proliferative activity in various cancer cell lines and in in vivo tumor models.

Infectious Diseases: Indazole derivatives have also demonstrated activity against various pathogens, including bacteria and fungi. nih.gov For instance, certain indazole derivatives have shown promising antifungal activity against Candida species. nih.gov Therefore, derivatives of 7-Methyl-1H-indazole-4-carbaldehyde could be screened for their efficacy in pre-clinical models of bacterial and fungal infections.

Inflammatory Disorders: Anti-inflammatory properties have also been associated with the indazole scaffold. nih.gov By targeting key mediators of the inflammatory response, derivatives of 7-Methyl-1H-indazole-4-carbaldehyde could be investigated for their potential to treat inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Contributions to Understanding Disease Pathogenesis through Mechanistic Studies in Research Settings

Beyond its direct therapeutic potential, 7-Methyl-1H-indazole-4-carbaldehyde and its derivatives can serve as valuable research tools to dissect the underlying mechanisms of disease. By identifying the specific molecular targets of these compounds, researchers can gain new insights into the complex biological pathways that contribute to disease pathogenesis.

For example, if a derivative of 7-Methyl-1H-indazole-4-carbaldehyde is found to inhibit a particular kinase involved in a specific cancer type, this can help to validate that kinase as a therapeutic target and provide a chemical tool to further study its role in tumor progression. Mechanistic studies, such as analyzing the effects of these compounds on gene expression, protein-protein interactions, and cellular signaling cascades, can provide a deeper understanding of the molecular basis of disease.

Challenges, Limitations, and Future Research Directions for 7 Methyl 1h Indazole 4 Carbaldehyde

Current Gaps in Understanding its Comprehensive Biological Profile and Mechanisms of Action

A significant limitation in the study of 7-Methyl-1H-indazole-4-carbaldehyde is the lack of a comprehensive biological profile. The broad biological activities of indazole derivatives stem from their ability to interact with various biological targets. nih.govnih.govmdpi.com However, the specific targets of 7-Methyl-1H-indazole-4-carbaldehyde and its mechanism of action are yet to be elucidated. The substitution pattern on the indazole ring, including the methyl group at the 7-position and the carbaldehyde group at the 4-position, is expected to significantly influence its biological activity and selectivity. nih.gov Without dedicated screening and mechanistic studies, its therapeutic potential remains speculative. Future research should prioritize high-throughput screening against a panel of biological targets to identify its primary mechanism of action.

Optimization Strategies for Improved Biological Activity and Selectivity in Research Settings